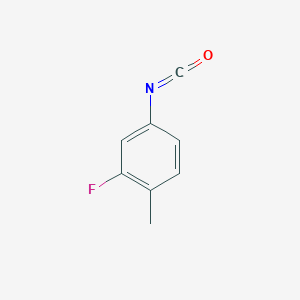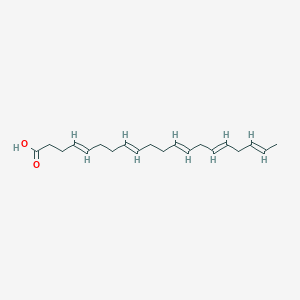
6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one, also known as DPO, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DPO is a cyclic urea derivative, and its molecular formula is C11H10N2O2. In
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to reduce the production of inflammatory cytokines, which are involved in the immune response. In animal studies, this compound has been shown to improve cognitive function and memory in mice with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one is its versatility as a reagent for organic synthesis. This compound can be used to construct a wide range of complex organic molecules, making it a valuable tool for synthetic chemists. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research on 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one. One area of interest is the development of this compound-based materials with unique properties, such as high thermal stability or conductivity. Another area of interest is the development of this compound-based drugs for the treatment of neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a heterocyclic organic compound that has shown great potential in various scientific research applications. Its unique properties and versatile synthesis method make it a valuable tool for synthetic chemists and materials scientists. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and other fields.
Synthesis Methods
The synthesis of 6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one involves the reaction of 2,4-dimethylphenyl isocyanate with ethyl oxalate in the presence of a base catalyst. The reaction proceeds through a cyclization process, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
Scientific Research Applications
6,6-Dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. This compound has also shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, this compound has been used as a versatile reagent for the construction of complex organic molecules.
Properties
| 105889-19-8 | |
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6,6-dimethyl-5-phenyl-3H-1,3,4-oxadiazin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-11(2)9(12-13-10(14)15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) |
InChI Key |
BBQDYKNGSREDEW-UHFFFAOYSA-N |
SMILES |
CC1(C(=NNC(=O)O1)C2=CC=CC=C2)C |
Canonical SMILES |
CC1(C(=NNC(=O)O1)C2=CC=CC=C2)C |
synonyms |
2H-1,3,4-Oxadiazin-2-one,3,6-dihydro-6,6-dimethyl-5-phenyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


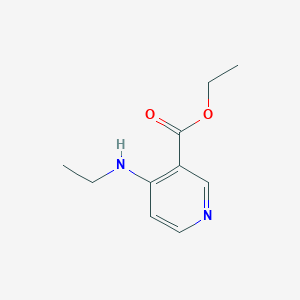
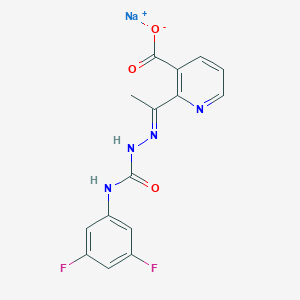

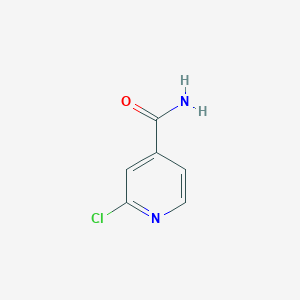
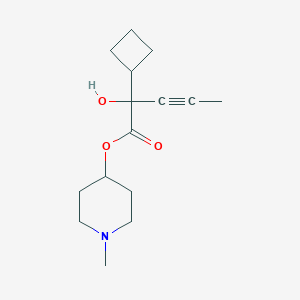
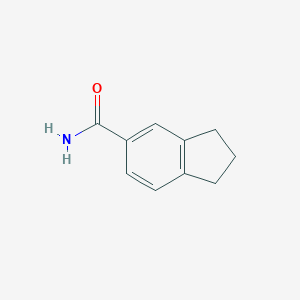
![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)

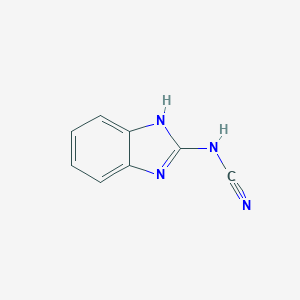
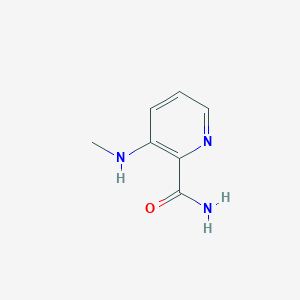
![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)
